![molecular formula C15H8BrCl2N3O2 B6126415 N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide](/img/structure/B6126415.png)
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide
Overview
Description
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide, also known as BDIH, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. BDIH is a derivative of indole and hydrazide, and its unique chemical structure has led to its investigation as a potential tool in various scientific fields.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial, Acetylcholinesterase Inhibitory, and Antiviral Activities : A range of hydrazone derivatives, including compounds structurally related to N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide, have been synthesized and evaluated for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Gupta & Rastogi, 1986).
Potential Anticancer Agents : N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, similar in structure to the compound , have been synthesized and shown to exhibit cytotoxic properties against various cancer cell lines. These derivatives have also demonstrated the potential to induce apoptosis in cancer cells (Katiyar et al., 2015).
Anti-Inflammatory and Analgesic Activity : Novel oxadiazolyl-2-oxoindolinylidene propane hydrazides, with structural resemblance, have been designed and synthesized. These compounds have been evaluated for their anti-inflammatory and analgesic activities. Certain derivatives in this series have shown promising results as anti-inflammatory and analgesic compounds (Kerzare et al., 2016).
Potential PET Tracer for Imaging Cancer Tyrosine Kinase : A derivative of 2-oxo-1,2-dihydro-3H-indol-3-ylidene, which shares a core structure with the compound of interest, has been developed as a potential positron emission tomography tracer for imaging cancer tyrosine kinase (Wang et al., 2005).
Antimicrobial Activity : Compounds containing the indole moiety, akin to N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,4-dichlorobenzohydrazide, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown efficacy against various microorganisms (Bektaş et al., 2010).
Antiviral and Anticancer Activities : Isatin derivatives structurally similar to the compound have been evaluated for their antibacterial, antifungal, antiviral, and anticancer activities. Specific derivatives have demonstrated potential against pathogenic viruses and various cancer cell lines (Selvam et al., 2004).
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2N3O2/c16-7-1-4-12-10(5-7)13(15(23)19-12)20-21-14(22)9-3-2-8(17)6-11(9)18/h1-6,19,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWLWMPKULVQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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